2-Chloro-4-(2-methylphenyl)benzoic acid
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Overview
Description
2-Chloro-4-(2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a 2-methylphenyl group
Scientific Research Applications
2-Chloro-4-(2-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
2-Chloro-4-(2-methylphenyl)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation .
Relevant Papers There are several relevant papers and documents related to this compound . These documents provide valuable information about the compound, its synthesis, and its potential applications. Further analysis of these papers could provide more detailed insights.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-(2-methylphenyl)benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is widely used as a food preservative . .
Mode of Action
Benzoic acid derivatives can have various modes of action depending on their specific chemical structure . For example, some benzoic acid derivatives can inhibit the synthesis of certain proteins . .
Biochemical Pathways
Benzoic acid and its derivatives can affect various biochemical pathways, such as those involved in protein synthesis . .
Result of Action
Some benzoic acid derivatives can interfere with protein synthesis, leading to various cellular effects . .
Action Environment
Factors such as pH and temperature can affect the stability and efficacy of many compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(2-methylphenyl)benzoic acid can be synthesized through a multi-step reaction process starting from 4-chlorobenzoic acid. One common method involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoic acid reacts with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylbenzoic acid
- 2-Chloro-4-(4-methylphenyl)benzoic acid
- 4-Chloro-2-methylbenzophenone
Uniqueness
2-Chloro-4-(2-methylphenyl)benzoic acid is unique due to the specific positioning of the chlorine and 2-methylphenyl groups on the benzoic acid core. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2-chloro-4-(2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULHBLXAMZMSBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688592 |
Source
|
Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238634-51-9 |
Source
|
Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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